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Introduction

Northern blotting is a cornerstone technique in molecular biology for the detection and size

characterization of specific RNA molecules within a complex sample. A critical component of

this method is the buffer system used during the electrophoresis of RNA through an agarose

gel. This buffer must maintain a stable pH to preserve the integrity of the RNA and ensure

accurate separation. For decades, MOPS (3-(N-morpholino)propanesulfonic acid) has been the

buffer of choice for denaturing RNA electrophoresis due to its pKa of 7.2, which is ideal for

maintaining a near-neutral pH.[1][2] This application note explores the use of a related buffer,

MOBS (4-(N-morpholino)butanesulfonic acid), as a potential alternative to MOPS in Northern

blotting protocols.

MOBS is a zwitterionic buffer and a butane analogue of MOPS.[1][3][4] With a useful pH range

of 6.9 to 8.3, it is well-suited for biological applications, including those involving RNA.[5] While

specific literature on the application of MOBS in Northern blotting is not widely available, its

chemical similarity to the well-established MOPS buffer suggests it could offer comparable, if

not advantageous, performance in terms of buffering capacity and RNA stability. This document

provides a comprehensive protocol for Northern blotting, adapted for the use of MOBS buffer,

and outlines the key considerations for its implementation.
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Principle of Northern Blotting

The Northern blotting technique involves several key steps:

RNA Separation: Total RNA or mRNA is separated by size using denaturing agarose gel

electrophoresis.

Transfer: The separated RNA is transferred from the gel to a solid support, typically a nylon

membrane.

Immobilization: The RNA is fixed to the membrane, usually by UV crosslinking or baking.

Hybridization: The membrane is incubated with a labeled probe (DNA, RNA, or

oligonucleotide) that is complementary to the RNA sequence of interest.

Washing: Unbound probe is washed away.

Detection: The labeled probe hybridized to the target RNA is detected, revealing the size and

relative abundance of the RNA of interest.

The use of a reliable buffer system like MOBS is critical during the electrophoresis step to

ensure the RNA remains denatured and migrates accurately according to its size.

Data Presentation
Due to the limited availability of direct comparative studies between MOBS and MOPS buffers

in Northern blotting, the following table presents a hypothetical comparison of key performance

parameters that should be evaluated when considering the use of MOBS.
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Parameter
MOBS Buffer
(Hypothetical)

MOPS Buffer
(Established)

Significance in
Northern Blotting

Effective pH Range 6.9 - 8.3 6.5 - 7.9

Crucial for maintaining

RNA integrity and

ensuring proper

migration during

electrophoresis.

RNA Integrity High High

A stable pH prevents

RNA degradation by

hydrolysis.

Resolution of High

MW RNA
Potentially Improved Good

Buffer composition

can influence the

separation of larger

RNA transcripts.

Signal Intensity To be determined Good

The buffer should not

interfere with probe

hybridization and

signal detection.

Background Noise To be determined Low

A good buffer will not

contribute to non-

specific probe binding,

leading to a clear

signal.

Buffer Stability Good Good

The buffer should not

degrade during the

electrophoresis run.

Experimental Protocols
The following is a detailed protocol for Northern blotting using a MOBS-based buffer system.

This protocol is adapted from standard procedures that utilize MOPS.
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Total RNA or mRNA samples

Agarose

MOBS (4-(N-morpholino)butanesulfonic acid)

Sodium Acetate

EDTA (Ethylenediaminetetraacetic acid)

Formaldehyde (37%)

Formamide

Glycerol

Bromophenol Blue

Nylon membrane

SSC (Saline-Sodium Citrate) buffer

DEPC (Diethylpyrocarbonate)-treated water

Labeled probe specific to the target RNA

Hybridization buffer

Wash solutions

Detection reagents

Protocol

1. Preparation of Buffers and Solutions

10X MOBS Electrophoresis Buffer (pH 7.0):

0.2 M MOBS
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80 mM Sodium Acetate

10 mM EDTA

Dissolve in DEPC-treated water and adjust the final volume. Filter sterilize and protect

from light.

1X MOBS Running Buffer:

Dilute 10X MOBS Electrophoresis Buffer to 1X with DEPC-treated water.

RNA Loading Buffer:

7.5 µL Formamide

2.5 µL 10X MOBS Electrophoresis Buffer

2.4 µL Formaldehyde (37%)

0.5 µL Glycerol (100%)

0.5 µL Bromophenol Blue (10 mg/mL)

DEPC-treated water to a final volume of 25 µL.

20X SSC:

3 M NaCl

0.3 M Sodium Citrate

Adjust pH to 7.0 with HCl.

2. Denaturing Agarose Gel Electrophoresis

Prepare a 1.2% agarose gel by dissolving 1.8 g of agarose in 132 mL of DEPC-treated

water.

Cool the agarose solution to about 60°C.
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In a fume hood, add 15 mL of 10X MOBS Electrophoresis Buffer and 2.8 mL of 37%

formaldehyde.

Pour the gel and allow it to solidify.

Place the gel in the electrophoresis tank and fill with 1X MOBS Running Buffer.

For each RNA sample, mix up to 15 µg of RNA with an equal volume of RNA Loading Buffer.

Heat the RNA samples at 65°C for 15 minutes, then immediately place on ice.

Load the samples into the wells of the gel.

Run the gel at a constant voltage (e.g., 5-6 V/cm) until the bromophenol blue dye has

migrated approximately two-thirds of the way down the gel.

3. RNA Transfer to Nylon Membrane

After electrophoresis, carefully remove the gel from the tank.

Rinse the gel briefly in DEPC-treated water, followed by a 20-minute wash in 10X SSC.

Set up a capillary transfer apparatus. Place the gel on a filter paper wick saturated with 10X

SSC.

Cut a piece of nylon membrane to the size of the gel. Pre-wet the membrane in DEPC-

treated water and then equilibrate in 10X SSC.

Place the membrane on top of the gel, ensuring no air bubbles are trapped.

Place several sheets of filter paper and a stack of paper towels on top of the membrane.

Allow the transfer to proceed overnight.

4. RNA Immobilization

After the transfer, carefully disassemble the blotting stack.

Mark the well positions on the membrane with a pencil.
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Rinse the membrane in 2X SSC.

Immobilize the RNA to the membrane by UV crosslinking (e.g., at 120 mJ/cm²) or by baking

at 80°C for 2 hours.

5. Hybridization

Pre-hybridize the membrane in hybridization buffer at the appropriate temperature (e.g.,

42°C for formamide-containing buffers) for at least 1 hour in a hybridization oven.

Denature the labeled probe by heating at 100°C for 5-10 minutes and then quickly chilling on

ice.

Add the denatured probe to fresh hybridization buffer and add it to the membrane.

Hybridize overnight with constant rotation.

6. Washing and Detection

After hybridization, remove the membrane from the hybridization solution.

Perform a series of washes to remove unbound probe. An example wash procedure is:

2 x 15 minutes in low stringency wash buffer (e.g., 2X SSC, 0.1% SDS) at room

temperature.

2 x 15 minutes in high stringency wash buffer (e.g., 0.1X SSC, 0.1% SDS) at the

hybridization temperature or higher.

Proceed with the detection method appropriate for the label used on the probe (e.g.,

autoradiography for radioactive probes, or chemiluminescent detection for non-radioactive

probes).
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Caption: Workflow of the Northern blotting experiment using MOBS buffer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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